N-Boc-4-(biphenyl-4-yl)-L-phenylalanine

Catalog No.
S8461215
CAS No.
M.F
C26H27NO4
M. Wt
417.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-4-(biphenyl-4-yl)-L-phenylalanine

Product Name

N-Boc-4-(biphenyl-4-yl)-L-phenylalanine

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4-phenylphenyl)phenyl]propanoic acid

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C26H27NO4/c1-26(2,3)31-25(30)27-23(24(28)29)17-18-9-11-20(12-10-18)22-15-13-21(14-16-22)19-7-5-4-6-8-19/h4-16,23H,17H2,1-3H3,(H,27,30)(H,28,29)/t23-/m0/s1

InChI Key

WXSMGQQZLOTUHH-QHCPKHFHSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O

N-Boc-4-(biphenyl-4-yl)-L-phenylalanine is a derivative of phenylalanine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a biphenyl moiety at the para position of the phenylalanine side chain. Its molecular formula is C26H27NO4C_{26}H_{27}NO_{4}, and it has a molecular weight of 417.51 g/mol. The compound is notable for its unique structure, which enhances its solubility and stability compared to other amino acid derivatives. This compound can be synthesized and utilized in various chemical and biological applications, particularly in peptide synthesis and medicinal chemistry .

The reactivity of N-Boc-4-(biphenyl-4-yl)-L-phenylalanine is influenced by its functional groups. The Boc group can be removed under acidic conditions, allowing for the free amine to participate in further reactions, such as:

  • Peptide Bond Formation: The free amine can react with carboxylic acids to form peptides.
  • Coupling Reactions: The biphenyl group can engage in cross-coupling reactions, such as Suzuki or Stille coupling, due to its aryl nature, facilitating the formation of more complex organic molecules .

Research indicates that N-Boc-4-(biphenyl-4-yl)-L-phenylalanine exhibits significant biological activity, particularly in the context of drug design. Its structural features allow it to interact with various biological targets, including enzymes and receptors. Studies have shown that compounds with biphenyl substituents can enhance binding affinity and selectivity in pharmacological applications .

Several methods have been developed for synthesizing N-Boc-4-(biphenyl-4-yl)-L-phenylalanine:

  • Boc Protection: Starting from L-phenylalanine, the amino group is protected using tert-butoxycarbonyl anhydride.
  • Biphenyl Introduction: The biphenyl moiety can be introduced through coupling reactions involving aryl halides and boronic acids using palladium catalysts.
  • Purification: The final product is purified through crystallization or chromatography techniques to obtain high purity .

N-Boc-4-(biphenyl-4-yl)-L-phenylalanine has several applications:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides with enhanced properties.
  • Medicinal Chemistry: The compound's unique structure makes it a candidate for developing new pharmaceuticals targeting specific biological pathways.
  • Material Science: It may also find applications in creating novel materials due to its structural characteristics .

Interaction studies involving N-Boc-4-(biphenyl-4-yl)-L-phenylalanine focus on its binding affinities with various biological macromolecules. These studies typically employ techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding interactions.
  • Isothermal Titration Calorimetry: To determine thermodynamic parameters of binding.

Such studies help elucidate the potential therapeutic roles of this compound by understanding its interaction dynamics at the molecular level .

N-Boc-4-(biphenyl-4-yl)-L-phenylalanine shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N-Boc-4-(chlorophenyl)-L-phenylalanineContains a chlorophenyl substituentChlorine increases electrophilicity
N-Boc-4-(iodophenyl)-L-phenylalanineContains an iodobenzene substituentIodine enhances lipophilicity
N-Boc-L-valineNo biphenyl moietySimpler structure without aromatic rings
N-Boc-L-alanineNo aromatic substituentsBasic amino acid structure

N-Boc-4-(biphenyl-4-yl)-L-phenylalanine stands out due to its biphenyl group, which contributes to its unique physical and chemical properties, enhancing solubility and enabling diverse chemical reactivity compared to simpler amino acids .

XLogP3

5.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

417.19400834 g/mol

Monoisotopic Mass

417.19400834 g/mol

Heavy Atom Count

31

Dates

Last modified: 01-05-2024

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